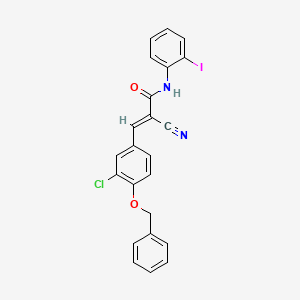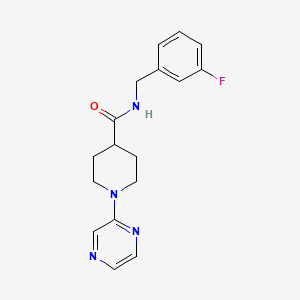
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets a specific protein implicated in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide exerts its therapeutic effects by selectively inhibiting a specific protein called STAT3. STAT3 is a transcription factor that plays a critical role in regulating cell proliferation, survival, and immune responses. Aberrant activation of STAT3 is a common feature of many diseases, including cancer and inflammation. (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to have several biochemical and physiological effects in preclinical models. It inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the migration and invasion of cancer cells by inhibiting the expression of genes involved in these processes. In animal models of inflammation, (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide reduces the levels of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide also modulates the immune system by inhibiting the activity of T cells and other immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is its selectivity for STAT3. Unlike other inhibitors that target multiple proteins, (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide specifically inhibits STAT3, reducing the risk of off-target effects. (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity in animal models. However, one of the limitations of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has shown promising results in preclinical models of various diseases, and further research is needed to evaluate its potential as a therapeutic agent. One of the future directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to evaluate the efficacy of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in clinical trials for cancer, inflammation, and autoimmune disorders. In addition, future studies could investigate the combination of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide with other therapies to enhance its therapeutic effects. Finally, more research is needed to understand the mechanism of action of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide and its potential side effects in humans.
Méthodes De Synthèse
The synthesis of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves a multistep process starting from commercially available starting materials. The key intermediate is prepared by reacting 3-chloro-4-phenylmethoxyaniline with 2-iodobenzoic acid, followed by cyclization and cyanoethylation. The final compound is obtained by reacting the intermediate with propargyl bromide under basic conditions. The overall yield of the synthesis is around 20%, and the purity of the final compound is typically above 95%.
Applications De Recherche Scientifique
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. It has shown promising results in inhibiting tumor growth and metastasis in several cancer types, including breast, lung, and colon cancer. (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to modulate the immune system by inhibiting the activity of T cells and other immune cells.
Propriétés
IUPAC Name |
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClIN2O2/c24-19-13-17(10-11-22(19)29-15-16-6-2-1-3-7-16)12-18(14-26)23(28)27-21-9-5-4-8-20(21)25/h1-13H,15H2,(H,27,28)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBLTIPWWKLWDN-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7466117.png)

![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466132.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)
![3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)
![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)
![[2-(N-ethylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466157.png)
![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![N-{[1-(2-chlorobenzyl)piperidin-4-yl]methyl}-N'-(4-fluorobenzyl)urea](/img/structure/B7466173.png)
![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)